molecular formula C8H12ClNO B13762297 2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole

2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole

Cat. No.: B13762297
M. Wt: 173.64 g/mol
InChI Key: UBHDGLGSXXBBBP-UHFFFAOYSA-N
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Description

2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro group and two methyl groups attached to the oxazole ring, making it a unique derivative with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups into the molecule.

Scientific Research Applications

2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole involves its interaction with specific molecular targets. The chloro group and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,5-dimethylOxazole: Similar structure but lacks the 1-methylethyl group.

    4,5-dimethylOxazole: Lacks both the chloro and 1-methylethyl groups.

    2-(1-bromo-1-methylethyl)-4,5-dimethylOxazole: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

2-(1-chloro-1-methylethyl)-4,5-dimethylOxazole is unique due to the presence of the 1-chloro-1-methylethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-(2-chloropropan-2-yl)-4,5-dimethyl-1,3-oxazole

InChI

InChI=1S/C8H12ClNO/c1-5-6(2)11-7(10-5)8(3,4)9/h1-4H3

InChI Key

UBHDGLGSXXBBBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C(C)(C)Cl)C

Origin of Product

United States

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